molecular formula C21H15ClN4O2S3 B13145935 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide CAS No. 62752-10-7

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide

Cat. No.: B13145935
CAS No.: 62752-10-7
M. Wt: 487.0 g/mol
InChI Key: JAHQUHFSBWSTTB-UHFFFAOYSA-N
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Description

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazine ring substituted with phenylsulfanyl groups and a sulfonamide group attached to a chlorobenzene moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylsulfanyl groups. This is followed by the reaction with 4-chlorobenzenesulfonamide under suitable conditions to form the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to biological targets, disrupting normal cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diphenyl-4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-amine
  • 4,6-bis(phenylsulfanyl)pyrimidin-2-amine

Uniqueness

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide stands out due to its unique combination of a triazine ring with phenylsulfanyl and sulfonamide groups

Properties

CAS No.

62752-10-7

Molecular Formula

C21H15ClN4O2S3

Molecular Weight

487.0 g/mol

IUPAC Name

N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C21H15ClN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26)

InChI Key

JAHQUHFSBWSTTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)SC4=CC=CC=C4

Origin of Product

United States

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